molecular formula C11H12BNO5 B594811 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257724-90-5

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B594811
CAS No.: 1257724-90-5
M. Wt: 249.029
InChI Key: NZNGUMOTSLXTJB-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-hydroxybenzaldehyde with a boronic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of a boronate ester intermediate, which subsequently cyclizes to form the dioxazaborocane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroxyphenyl derivatives with different oxidation states.

    Substitution: The boron atom can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted boron compounds.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, influencing their function. In biological systems, the compound can act as a boron carrier, delivering boron to specific sites for therapeutic purposes. The hydroxyphenyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boron-containing compound used in organic synthesis.

    3-Hydroxyphenylboronic Acid: Shares the hydroxyphenyl group but lacks the dioxazaborocane ring.

    6-Methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but without the hydroxyphenyl group.

Uniqueness

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the combination of the hydroxyphenyl group and the dioxazaborocane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGUMOTSLXTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744095
Record name 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257724-90-5
Record name 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257724-90-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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